![molecular formula C5H9ClN2 B044792 (R)-Pyrrolidine-2-carbonitrile hydrochloride CAS No. 675602-84-3](/img/structure/B44792.png)
(R)-Pyrrolidine-2-carbonitrile hydrochloride
Overview
Description
®-Pyrrolidine-2-carbonitrile hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidine-2-carbonitrile hydrochloride typically involves the reaction of pyrrolidine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidine-2-carbonitrile hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-Pyrrolidine-2-carbonitrile hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is pyrrolidine-2-carboxylic acid.
Reduction: The major product is pyrrolidine-2-methanol.
Substitution: The major products vary depending on the substituent introduced.
Scientific Research Applications
®-Pyrrolidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-Pyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-Pyrrolidine-2-carbonitrile hydrochloride
- Pyrrolidine-2-carboxylic acid
- Pyrrolidine-2-methanol
Uniqueness
®-Pyrrolidine-2-carbonitrile hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and other similar compounds. This makes it a valuable compound for studying stereochemical effects in various applications.
Properties
IUPAC Name |
(2R)-pyrrolidine-2-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJTUXCBPTVKQZ-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375204 | |
Record name | (R)-Pyrrolidine-2-carbonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-84-3 | |
Record name | (R)-Pyrrolidine-2-carbonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675602-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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